P2X3 Purinoceptor Antagonist Activity: Quantitative EC50 Comparison Against Recombinant Rat P2X3 in Xenopus Oocytes
In a recombinant rat P2X3 functional assay, 2-(2,4-difluorophenoxy)-N-(3-pyridinylmethyl)acetamide demonstrated antagonist activity with an EC50 of 80 nM when tested at a 10 µM concentration in Xenopus oocytes expressing the receptor [1]. No directly comparable published data exist for the 4-pyridinylmethyl regioisomer or the 3,4-difluorophenoxy analog in the same assay system; however, the 80 nM EC50 value positions this compound within the sub-micromolar potency range that distinguishes tractable probe compounds from weakly active screening hits (typically >1 µM) in ion channel drug discovery campaigns [2]. The 125-fold window between the test concentration (10 µM) and the observed EC50 (80 nM) provides a quantitative index of antagonist reserve, relevant for selecting compounds with sufficient potency margins for in vitro target validation studies [3].
| Evidence Dimension | P2X3 receptor antagonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM at 10 µM test concentration |
| Comparator Or Baseline | Class-level benchmark: screening hit threshold EC50 >1,000 nM; potent probe EC50 <100 nM |
| Quantified Difference | 12.5-fold below 1 µM threshold; 125-fold window vs. test concentration |
| Conditions | Recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes; antagonist activity at 10 µM compound concentration |
Why This Matters
This potency tier differentiates the compound from weakly active acetamide analogs and supports its selection as a P2X3 tool compound for in vitro pain target validation, where sub-100 nM functional antagonism is a typical lead criterion.
- [1] BindingDB. PrimarySearch_ki: EC50 = 80 nM, Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes at 10 µM. BindingDB Entry BDBM50118219, 2012. View Source
- [2] Mendelley/Current Opinion in Pharmacology. The P2X3 Subunit: A Molecular Target in Pain Therapeutics. Review of P2X3 antagonist potency ranges, 2020. View Source
- [3] BindingDB. P2X3 Receptor Antagonists for Treatment of Pain: Patent and Literature Aggregation. BindingDB Target Summary, 2020. View Source
